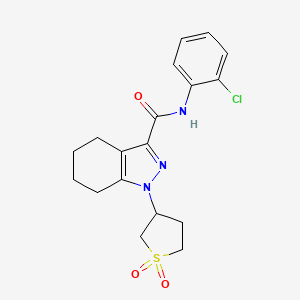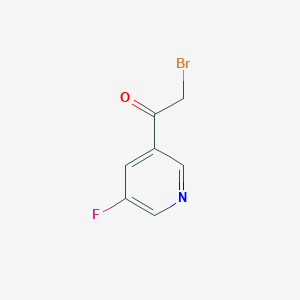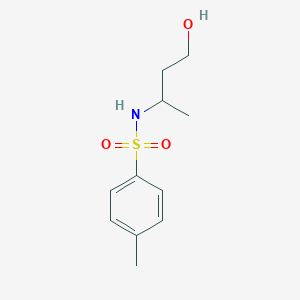![molecular formula C21H14BrN3O2 B12212118 2-[(6-Bromo-4-phenylquinazolin-2-yl)amino]benzoic acid](/img/structure/B12212118.png)
2-[(6-Bromo-4-phenylquinazolin-2-yl)amino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(6-Bromo-4-phenylquinazolin-2-yl)amino]benzoic acid is a chemical compound with the molecular formula C21H14BrN3O2. It is known for its applications in pharmaceutical research, particularly in the field of oncology due to its potent anticancer activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Bromo-4-phenylquinazolin-2-yl)amino]benzoic acid typically involves multiple steps. One common method includes the following steps:
Formation of Quinazoline Core: The quinazoline core is synthesized by reacting 2-aminobenzonitrile with an appropriate aldehyde in the presence of a catalyst.
Bromination: The phenyl group is brominated using bromine or a brominating agent under controlled conditions.
Coupling Reaction: The brominated quinazoline is then coupled with 2-aminobenzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(6-Bromo-4-phenylquinazolin-2-yl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinazoline N-oxide derivatives.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives with various functional groups.
Scientific Research Applications
2-[(6-Bromo-4-phenylquinazolin-2-yl)amino]benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of new pharmaceuticals and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(6-Bromo-4-phenylquinazolin-2-yl)amino]benzoic acid involves its interaction with specific molecular targets in cancer cells. It inhibits the activity of certain enzymes and signaling pathways that are crucial for cancer cell proliferation and survival. This leads to the induction of apoptosis (programmed cell death) and inhibition of tumor growth .
Comparison with Similar Compounds
Similar Compounds
- 4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]benzoic acid
- 6-Bromo-4-phenylquinazoline
- 2-Aminobenzoic acid
Uniqueness
2-[(6-Bromo-4-phenylquinazolin-2-yl)amino]benzoic acid is unique due to its specific structure, which allows it to effectively inhibit cancer cell growth. Its combination of a quinazoline core with a brominated phenyl group and an amino benzoic acid moiety provides it with distinct chemical and biological properties that are not found in other similar compounds .
Properties
Molecular Formula |
C21H14BrN3O2 |
|---|---|
Molecular Weight |
420.3 g/mol |
IUPAC Name |
2-[(6-bromo-4-phenylquinazolin-2-yl)amino]benzoic acid |
InChI |
InChI=1S/C21H14BrN3O2/c22-14-10-11-18-16(12-14)19(13-6-2-1-3-7-13)25-21(24-18)23-17-9-5-4-8-15(17)20(26)27/h1-12H,(H,26,27)(H,23,24,25) |
InChI Key |
CNMVEVBRSPZEBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Br)NC4=CC=CC=C4C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-2-(2,4-dichlorobenzylidene)-6-hydroxy-7-[(3-methylpiperidin-1-yl)methyl]-1-benzofuran-3(2H)-one](/img/structure/B12212036.png)
![1-({6-Benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}sulfanyl)propan-2-one](/img/structure/B12212038.png)
![5-[2-[4-(2-Fluorophenyl)piperazin-1-yl]ethoxy]-2-(4-phenylpyrazolidin-3-yl)phenol](/img/structure/B12212046.png)


![2-amino-N-(oxolan-2-ylmethyl)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B12212068.png)
![2-(4-chlorophenoxy)-3-{(Z)-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12212073.png)
![(Z)-N-(3-methyl-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)pentanamide](/img/structure/B12212090.png)

![1-[3-(4-fluorophenyl)-1-hydroxy-11-(pyridin-3-yl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]hexan-1-one](/img/structure/B12212099.png)
![2-[4-(Aminomethyl)piperidin-1-YL]benzonitrile](/img/structure/B12212101.png)

![3-Amino-6-(1,3-benzodioxol-5-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B12212113.png)

